JMV 2959

Ghrelin Receptor GHS-R1a Antagonist

JMV 2959 is a full, unbiased GHS-R1a antagonist (IC₅₀ = 32 nM) that blocks both G-protein and β-arrestin signaling equally. Unlike biased analogs, it reduces ethanol and drug-seeking without inducing malaise or altering preference, making it ideal for addiction and behavioral studies. Stable for ≥2 years at -20°C. Use at 1-10 µM in vitro or 12 mg/kg in vivo.

Molecular Formula C30H32N6O2
Molecular Weight 508.6 g/mol
Cat. No. B10799418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJMV 2959
Molecular FormulaC30H32N6O2
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)CN)CCC5=CC=CC=C5
InChIInChI=1S/C30H32N6O2/c1-38-24-14-11-22(12-15-24)20-36-28(16-13-21-7-3-2-4-8-21)34-35-30(36)27(33-29(37)18-31)17-23-19-32-26-10-6-5-9-25(23)26/h2-12,14-15,19,27,32H,13,16-18,20,31H2,1H3,(H,33,37)/t27-/m1/s1
InChIKeyOZSZELOMMMKWTM-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide (JMV 2959): GHS-R1a Antagonist Procurement Guide


2-Amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide, commonly referred to as JMV 2959, is a synthetic nonpeptide small molecule characterized by a 1,2,4-triazole core substituted with an indole moiety, a phenethyl group, and a 4-methoxybenzyl substituent. This compound functions as a potent antagonist of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor . Its molecular weight is 508.61 g/mol, and it is typically available as a hydrochloride salt for enhanced solubility in research applications .

Why Generic GHS-R1a Antagonists Cannot Substitute for JMV 2959 in Critical Research Applications


The GHS-R1a receptor exhibits complex pharmacology characterized by high basal constitutive activity and pleiotropic downstream signaling through G-protein-dependent and β-arrestin-mediated pathways . Consequently, the functional outcome of ligand binding is not solely determined by receptor occupancy but by ligand-specific functional selectivity, or 'signaling bias.' Closely related analogs within the 1,2,4-triazole class exhibit marked differences in potency, functional selectivity (biased vs. unbiased antagonism), and in vivo efficacy, making simple substitution without rigorous quantitative justification scientifically invalid .

JMV 2959: Quantitative Comparator Evidence for GHS-R1a Antagonism


GHS-R1a Binding Affinity of JMV 2959 vs. JMV3002

In a competitive binding assay using 125I-[His9]-ghrelin on LLC-PK1 cells expressing human GHS-R1a, JMV 2959 demonstrated an IC50 of 32 ± 3 nM . In contrast, the structurally related triazole derivative JMV3002 exhibits a significantly higher potency with an in vitro IC50 of 1.1 nM in the same target system .

Ghrelin Receptor GHS-R1a Antagonist Competitive Binding

Functional Selectivity: JMV 2959 as an Unbiased GHS-R1a Antagonist vs. Dlys as a Biased Partial Antagonist

Functional selectivity profiling in HEK293 cells revealed that JMV 2959 acts as a full, unbiased antagonist of GHS-R1a, inhibiting both G-protein-dependent and β-arrestin-dependent signaling pathways equivalently . In contrast, the peptidic antagonist [D-Lys3]-GHRP-6 (Dlys) behaves as a partial antagonist with a strong bias toward β-arrestin signaling, demonstrating divergent pathway modulation .

Functional Selectivity Signaling Bias β-arrestin G-protein GHS-R1a

In Vivo Efficacy: Reduction of Hexarelin-Stimulated Food Intake by JMV 2959 vs. JMV3002

Acute subcutaneous administration of JMV 2959 (160 μg/kg) in rats reduced cumulative food intake stimulated by the GHS-R1a agonist hexarelin (80 μg/kg) at 6 hours, without affecting basal food intake . For comparison, the more potent antagonist JMV3002 (80 μg/kg) inhibited hexarelin-stimulated food intake by up to 98% in rats .

In Vivo Food Intake Hexarelin GHS-R1a Rat Model

Effect on Drug-Seeking Behavior: JMV 2959 vs. Dlys in Ethanol Intake Models

In C57BL/6J mice, 12 mg/kg of JMV 2959 decreased ethanol and food intake without affecting ethanol preference, while 15 mg/kg of Dlys decreased ethanol intake, preference, and water intake only on the first day of treatment . This indicates a more selective and sustained effect of JMV 2959 on ethanol consumption without altering preference or producing acute nonspecific effects.

Addiction Ethanol Intake Drug-Seeking GHS-R1a Mouse Model

Product Stability: JMV 2959 vs. JMV3002 Under Recommended Storage Conditions

Vendor technical datasheets indicate that JMV 2959 hydrochloride is stable for ≥2 years when stored at -20°C . In comparison, JMV3002 requires storage at -20°C, with stock solutions recommended for use within 1 month at -20°C and 6 months at -80°C to prevent degradation . This suggests JMV 2959 offers greater long-term solid-state stability.

Stability Storage Shelf Life Long-term Storage

Optimal Research Applications for JMV 2959 Based on Quantitative Differentiation


Mechanistic Studies of GHS-R1a Signaling Requiring Unbiased Antagonism

JMv 2959 is the optimal choice for dissecting GHS-R1a downstream signaling pathways because it acts as a full, unbiased antagonist, blocking both G-protein and β-arrestin-mediated signaling equally . In contrast to biased partial antagonists like Dlys, JMV 2959 provides a complete blockade, enabling researchers to attribute observed effects definitively to GHS-R1a inhibition rather than pathway-specific modulation. Use JMV 2959 at a concentration of 1-10 μM for in vitro signaling assays in HEK293 or LLC-PK1 cells to ensure full receptor antagonism without confounding signaling bias .

Addiction and Reward Research with Minimal Off-Target Behavioral Effects

JMv 2959 is uniquely suited for addiction studies due to its ability to reduce ethanol and drug-seeking behavior without inducing nonspecific effects such as malaise or altered preference [REFS-2, REFS-3]. In mouse models, JMV 2959 (12 mg/kg) reduced ethanol intake without affecting ethanol preference, whereas Dlys produced transient changes in preference and water intake, suggesting nonspecific aversive effects . Moreover, JMV 2959 does not induce malaise in adult male rats, confirming its suitability for behavioral studies where confounding aversive effects must be avoided . Researchers investigating the role of ghrelin signaling in addiction should select JMV 2959 over Dlys to minimize behavioral artifacts.

Long-Term Metabolic Studies Requiring Extended Compound Stability

For chronic in vivo studies or long-term compound library storage, JMV 2959 offers a documented solid-state stability of ≥2 years at -20°C , surpassing the stability profiles of more potent but less stable analogs like JMV3002, whose stock solutions require careful aliquotting and shorter-term storage . This extended shelf life reduces the need for frequent reordering and ensures consistent potency across long-term experiments, making JMV 2959 a cost-effective choice for metabolic and feeding studies lasting several months.

In Vivo Studies Requiring Graded Antagonism of GHS-R1a

JMv 2959's moderate potency (IC50 = 32 nM) compared to highly potent antagonists like JMV3002 (IC50 = 1.1 nM) [REFS-6, REFS-7] makes it ideal for in vivo experiments where a graded or partial antagonism is desired rather than complete receptor silencing. This property allows researchers to investigate dose-response relationships and probe the physiological role of endogenous ghrelin tone without the ceiling effects associated with high-potency antagonists. JMV 2959 is particularly useful in studies of food intake, energy homeostasis, and neuroendocrine regulation where subtle modulation of ghrelin signaling is the experimental goal .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for JMV 2959

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.